molecular formula C8H6F4 B1460296 2,6-Difluoro-3-methylbenzodifluoride CAS No. 1803792-93-9

2,6-Difluoro-3-methylbenzodifluoride

Cat. No.: B1460296
CAS No.: 1803792-93-9
M. Wt: 178.13 g/mol
InChI Key: VXJWUZLASBFFNK-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzodifluoride is a fluorinated aromatic building block of significant interest in advanced chemical synthesis and drug discovery. Its core structure, featuring a benzodifluoride moiety and strategically placed fluorine atoms, is recognized for its role in creating compounds with enhanced metabolic stability, lipophilicity, and membrane permeability, which are critical properties in pharmaceutical development . The 2,6-difluoro substitution pattern on the benzene ring is a key motif found in potent allosteric inhibitors of bacterial cell division proteins like FtsZ, a promising target for novel antibiotics . In these inhibitors, the fluorine atoms induce a non-planar conformation in the molecule and engage in critical hydrophobic interactions within the enzyme's binding pocket, leading to increased antibacterial potency compared to their non-fluorinated analogs . Furthermore, this compound serves as a versatile synthetic intermediate for accessing a wide range of derivatives, including those explored in the development of inhibitors for neurological targets and other therapeutic areas . Its utility extends to materials science and agrochemical research, where the incorporation of fluorine atoms is used to fine-tune the physical and biological properties of target molecules. This reagent is provided for research applications in these specialized fields.

Properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJWUZLASBFFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methylbenzodifluoride typically involves the fluorination of 3-methylbenzodifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylbenzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Products like 2,6-dihydroxy-3-methylbenzodifluoride or 2,6-diamino-3-methylbenzodifluoride.

    Oxidation: Products like 2,6-difluoro-3-methylbenzoic acid or 2,6-difluoro-3-methylbenzaldehyde.

    Reduction: Products like 2,6-difluoro-3-methylbenzyl alcohol.

Scientific Research Applications

Scientific Research Applications

DFMB has diverse applications across multiple domains:

Organic Synthesis

  • Building Block for Complex Molecules : DFMB serves as a precursor for synthesizing more complex fluorinated organic compounds. Its unique structure allows it to undergo various chemical reactions, including nucleophilic aromatic substitutions and oxidation reactions.

Medicinal Chemistry

  • Drug Development : The compound is explored for its potential use in developing fluorinated pharmaceuticals. The presence of fluorine enhances lipophilicity and metabolic stability, improving bioavailability and efficacy in drug formulations .
  • Anticancer Potential : Preliminary studies have indicated that DFMB may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction.
  • Antimicrobial Properties : Research indicates that DFMB might inhibit certain bacterial strains, potentially disrupting cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Investigations into DFMB's interactions with neurotransmitter systems suggest possible neuroprotective effects, particularly in models of neurodegenerative diseases.

Industrial Applications

  • Specialty Chemicals Production : DFMB is utilized in producing specialty chemicals with enhanced properties such as increased thermal stability and resistance to degradation. Its unique chemical attributes make it valuable in the development of advanced materials .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDFMB demonstrated cytotoxic effects on specific cancer cell lines, indicating potential therapeutic use.
Antimicrobial EfficacyExhibited inhibitory effects against selected bacterial strains, warranting further investigation.
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress-induced damage in preliminary studies.

Mechanism of Action

The mechanism by which 2,6-Difluoro-3-methylbenzodifluoride exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine atoms are highly electronegative, which can affect the electron density on the benzene ring and alter the compound’s reactivity towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Key Functional Groups CAS Number Applications/Reactivity
2,6-Difluoro-3-methylbenzodifluoride 2,6-F₂, 3-CH₃, additional F atoms Difluoride, Methyl Not provided Likely intermediates in synthesis
2,6-Difluorobenzamide 2,6-F₂, CONH₂ Amide 18063-03-1 Pharmaceutical intermediates
2-Chloro-6-fluorobenzaldehyde 2-Cl, 6-F, CHO Aldehyde, Halogens Not provided Organic synthesis
2,6-Difluoro-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 2,6-F₂, CONH₂, oxadiazole-methoxy Amide, Oxadiazole Not provided Bioactive molecule synthesis

Key Observations:

  • In contrast, the aldehyde group in 2-chloro-6-fluorobenzaldehyde increases electrophilicity, favoring condensation reactions .
  • Reactivity : Halogen positioning (F vs. Cl) influences electronic properties. Fluorine's strong electron-withdrawing effect stabilizes adjacent groups, while chlorine offers moderate electronegativity with greater polarizability .
  • Functional Group Diversity : The oxadiazole moiety in II.a introduces heterocyclic rigidity, often enhancing target binding in medicinal chemistry .

Physicochemical Properties

Limited data from the evidence suggests:

  • 2,6-Difluorobenzamide: No melting point (m.p.) reported, but its safety profile indicates handling precautions (e.g., consult physician upon exposure) .
  • II.a : Purified via chromatography (pentane/EtOAc), indicating moderate polarity .

Research Implications and Gaps

  • Synthetic Optimization : The methyl group in this compound may necessitate tailored reaction conditions compared to hydroxyl or amide derivatives .
  • Data Limitations : Evidence lacks quantitative comparisons (e.g., solubility, m.p., toxicity) between the target compound and analogs. Further studies on fluorine-methyl synergy are warranted.

Biological Activity

2,6-Difluoro-3-methylbenzodifluoride (CAS No. 2158184-11-1) is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its effects on cellular processes and potential therapeutic applications. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development. The biological activity is attributed to its interaction with specific molecular targets within cells, leading to modulation of various cellular pathways.

The mechanism of action of this compound involves binding to specific proteins and enzymes, which modulates their activity. This interaction can lead to significant changes in:

  • Signal Transduction : Altering how cells communicate internally and externally.
  • Gene Expression : Affecting the transcription of genes involved in critical biological functions.
  • Metabolic Pathways : Influencing metabolic processes essential for cell survival and function.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential to inhibit tumor growth in specific cancer types
Cellular ModulationAlters signaling pathways related to cell proliferation

Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a chemotherapeutic agent.

Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in bacterial cultures treated with the compound, suggesting its utility in developing new antibiotics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that:

  • The compound is likely absorbed in the gastrointestinal tract post-administration.
  • It is distributed throughout the body, with a notable ability to cross the blood-brain barrier.
  • Metabolism occurs primarily in the liver, with excretion through urine.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMechanism of ActionNotable Effects
ClofazimineSimilar phenazine core structureAntimicrobial properties
PhenylpiracetamDifferent core structureCognitive enhancement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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